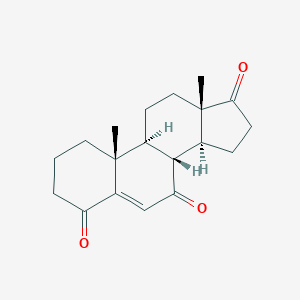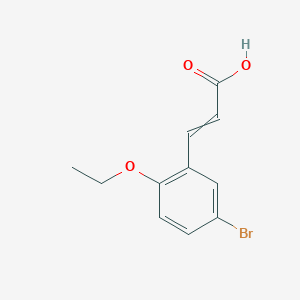
3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally related to "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" involves multiple steps, including bromination, esterification, and oxidation. For instance, a study on the synthesis of enantiomerically pure diarylethanes starting from related bromo-chlorophenyl and ethoxyphenyl compounds demonstrates a scalable and efficient methodology, hinting at the possibility of applying similar techniques for the synthesis of our compound of interest (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through X-ray crystallography and spectroscopic methods. These studies reveal centrosymmetric space groups, intramolecular hydrogen bonding, and intermolecular interactions, which are critical for understanding the molecular structure of "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" (Venkatesan et al., 2016).
Chemical Reactions and Properties
Research on similar compounds has shown a variety of chemical reactions, including hydroboration-thermal isomerization-oxidation and cross-coupling reactions, which could be relevant for modifying or synthesizing derivatives of our compound of interest (Zaidlewicz & Wolan, 2002).
Physical Properties Analysis
Physical properties, such as crystal packing, hydrogen bond interactions, and lattice energies, have been analyzed for structurally similar compounds. These studies provide insights into the stability and physical characteristics that can be expected for "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" (Yang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other molecules, can be inferred from studies on related compounds. For example, the reactivity of bromo- and ethoxy-substituted compounds towards electrophilic and nucleophilic agents provides a foundation for understanding the chemical behavior of "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" (Pimenova et al., 2003).
Applications De Recherche Scientifique
-
Scientific Field: Pharmaceutical Sciences
- Application : The compound “5-Bromo-2-chloro-2’-ethoxy Benzophenone” is an impurity of Dapagliflozin , which is a sodium-glucose transporter 2 inhibitor used to treat type 2 diabetes .
- Method of Application : This compound is used in the synthesis of Dapagliflozin .
- Results or Outcomes : Dapagliflozin has been found to be effective in the treatment of type 2 diabetes .
-
Scientific Field: Organic Chemistry
- Application : The compound “5-Bromo-2-chloro-4’-ethoxydiphenylmethane” is used as an intermediate for dapagliflozin .
- Method of Application : This compound is used in the synthesis process of dapagliflozin .
- Results or Outcomes : The use of this intermediate compound aids in the successful synthesis of dapagliflozin .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which are structurally similar to your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method of Application : These compounds are synthesized and then tested for these activities .
- Results or Outcomes : Indole derivatives have been found to have diverse biological activities and have potential for further therapeutic possibilities .
Propriétés
IUPAC Name |
3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQAXIQIWCZKPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352698 |
Source


|
| Record name | 3-(5-Bromo-2-ethoxyphenyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid | |
CAS RN |
175135-12-3 |
Source


|
| Record name | 3-(5-Bromo-2-ethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromo-2-ethoxyphenyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

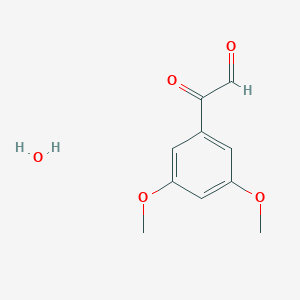
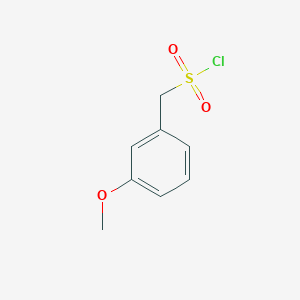



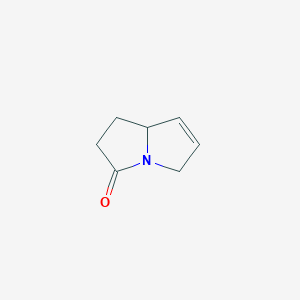
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
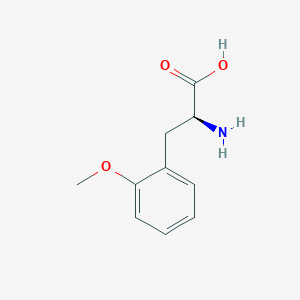

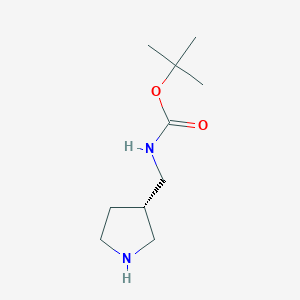

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

